
4-Amino-6-isopropyl-1,3,5-triazin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-isopropyl-1,3,5-triazin-2-ol, commonly known as AIT, is a heterocyclic compound with potential applications in pharmaceutical and agricultural industries. AIT belongs to the triazine family of compounds and is a derivative of s-triazine. It has a molecular formula of C6H10N4O and a molecular weight of 162.17 g/mol.
Mechanism of Action
AIT acts by inhibiting the activity of the enzyme photosystem II (PSII) in plants and algae. This results in the disruption of the photosynthetic process, leading to the death of the organism. In cancer cells, AIT induces apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects
AIT has been found to have low toxicity in mammals and is rapidly metabolized and excreted from the body. However, prolonged exposure to high concentrations of AIT can lead to adverse effects such as liver and kidney damage.
Advantages and Limitations for Lab Experiments
AIT has several advantages over traditional herbicides and pesticides, including its broad-spectrum activity and low toxicity. However, its effectiveness can be reduced in certain environmental conditions, such as high temperatures and low pH. In addition, AIT can be expensive to produce on a large scale.
Future Directions
Further research is needed to fully understand the mechanism of action of AIT and its potential applications in pharmaceutical and agricultural industries. Possible future directions include the development of more efficient synthesis methods, the optimization of AIT formulations for specific applications, and the investigation of its potential as an anti-cancer agent.
Synthesis Methods
AIT can be synthesized through the reaction of cyanuric acid with isopropylamine and ammonium hydroxide. The reaction takes place in a solvent, usually water, at elevated temperatures and pressures. The resulting product is purified through recrystallization and filtration.
Scientific Research Applications
AIT has been extensively studied for its potential use as a herbicide and pesticide. It has been found to be effective against a wide range of weeds and pests, making it a promising alternative to traditional chemical agents. In addition, AIT has shown potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
properties
CAS RN |
175204-66-7 |
|---|---|
Product Name |
4-Amino-6-isopropyl-1,3,5-triazin-2-ol |
Molecular Formula |
C6H10N4O |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
4-amino-6-propan-2-yl-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C6H10N4O/c1-3(2)4-8-5(7)10-6(11)9-4/h3H,1-2H3,(H3,7,8,9,10,11) |
InChI Key |
DBBJSRAHFUHRRJ-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)C1=NC(=O)N=C(N1)N |
SMILES |
CC(C)C1=NC(=NC(=O)N1)N |
Canonical SMILES |
CC(C)C1=NC(=O)N=C(N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Furo[2,3-b]pyridin-6-yl)ethanone](/img/structure/B60679.png)
![(2R,3aR,6aR)-2-(1-Hydroxycyclopentyl)octahydrocyclopenta[b]pyrrole](/img/structure/B60680.png)
![5,6-Difluoro-2-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B60681.png)
![2-[(6-Chloro-1,3-benzothiazol-2-yl)thio]aniline](/img/structure/B60682.png)
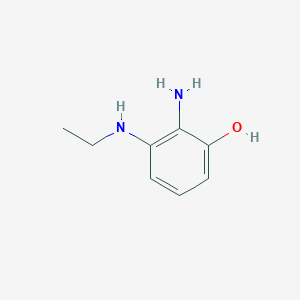
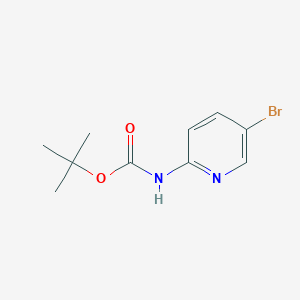
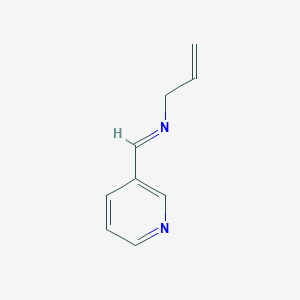
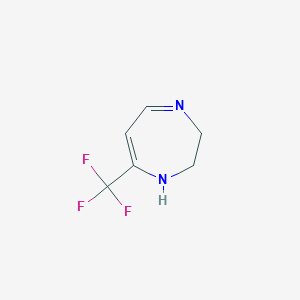

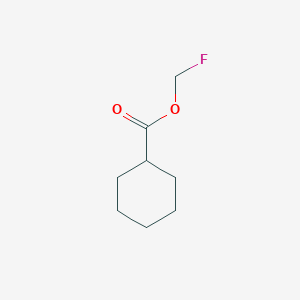



![(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[3-(1H-pyrazol-4-yl)phenyl]methyl]-1,3-diazepan-2-one](/img/structure/B60705.png)